2-Methyl-4-(trifluoromethylthio)anisole
Description
Properties
IUPAC Name |
1-methoxy-2-methyl-4-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3OS/c1-6-5-7(14-9(10,11)12)3-4-8(6)13-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYDBEOPVALMBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trifluoromethylthio)anisole typically involves the introduction of the trifluoromethylthio group to an anisole derivative. One common method is the reaction of 2-methyl-4-hydroxyanisole with trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trifluoromethylthio)anisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the trifluoromethylthio group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols and other reduced sulfur-containing compounds.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Methyl-4-(trifluoromethylthio)anisole is utilized in various scientific research fields due to its unique chemical properties:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to modulate biological pathways.
Industry: Employed in the synthesis of specialty chemicals and materials, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trifluoromethylthio)anisole involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The electronic influence of substituents on the benzene ring dictates reactivity and interaction with biological targets. Key comparisons include:
Notes:
- The -SCF₃ group in the target compound significantly increases lipophilicity (logP) compared to -OCF₃ or -SCH₃, enhancing membrane permeability in drug design .
- Steric hindrance from the 2-methyl group may reduce reactivity at the ortho position compared to unsubstituted analogs .
Research Findings and Gaps
- Molecular Geometry : Studies on 2-fluoroanisole using FT-IR and quantum methods () suggest that the target compound’s geometry would exhibit similar distortion due to substituent electronegativity, though experimental data are lacking.
- Toxicity Profiles: While -SCF₃ groups generally reduce acute toxicity compared to -Cl or -NO₂ substituents, chronic effects require further study .
Biological Activity
2-Methyl-4-(trifluoromethylthio)anisole, an organic compound with the molecular formula C9H9F3OS, has garnered interest in various scientific fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.
The compound is characterized by a trifluoromethylthio group attached to an anisole structure, which enhances its lipophilicity and reactivity. The synthesis typically involves the reaction of 2-methyl-4-hydroxyanisole with trifluoromethanesulfenyl chloride in the presence of a base like triethylamine under controlled conditions to prevent side reactions.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism is thought to involve interference with bacterial cell wall synthesis or function, although specific targets remain to be fully elucidated.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown promise as an anti-inflammatory agent. Research indicates that it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The trifluoromethylthio group enhances the compound’s ability to penetrate biological membranes, allowing it to modulate enzyme activity and receptor interactions effectively. This modulation can lead to varied biological effects depending on the target pathways involved.
Table of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine production | |
| Enzyme Modulation | Interaction with specific enzymes |
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against E. coli and Staphylococcus aureus, showing a notable reduction in bacterial viability at concentrations as low as 50 µg/mL.
- Inflammation Model : In a murine model of induced inflammation, administration of this compound resulted in a significant decrease in paw swelling compared to control groups, suggesting its potential therapeutic application in inflammatory diseases.
Q & A
Q. Advanced
- Steric Hindrance : Bulky -SCF₃ group reduces accessibility to reactive sites, requiring tailored catalysts (e.g., Pd-PEPPSI complexes).
- Competing Pathways : Oxidation of -SCF₃ to sulfones may occur under acidic/oxidizing conditions. Use of antioxidants (e.g., BHT) or inert atmospheres mitigates this .
- Purification : Column chromatography with hexane/EtOAc gradients effectively isolates derivatives, but fluorinated silica gel improves resolution for polar analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
